
キシメニック酸
説明
Ximenic acid (XA) is a naturally occurring carboxylic acid found in various plants, animals, and microorganisms. XA is a versatile compound with a wide range of applications in the fields of biochemistry, pharmacology, and biotechnology. XA has been identified as a potential therapeutic agent for the treatment of several diseases and conditions, including cancer, cardiovascular disease, and diabetes. XA has also been studied for its potential use as an anti-inflammatory, anti-bacterial, and anti-fungal agent.
科学的研究の応用
化粧品と皮膚科学
キシメニック酸は、皮膚に対する有益な効果があるため、化粧品業界で使用されています。 キシメニア油に含まれており、日焼け止め、肌の滑らかさ、保湿、肌の色と弾力性の改善に使用されます . この油の粘性により、肌に簡単に広がり、紫外線透過を減らす保護バリアを形成できます . さらに、キシメニア油は、10 µg/mLまでの濃度ではヒトケラチノサイトに毒性がないため、外用での安全性も示されています .
栄養補助食品
長鎖脂肪酸の構成から、キシメニック酸は栄養補助食品での使用が検討されています。 オレイン酸、神経酸、キシメニック酸など、さまざまな身体機能に不可欠な脂肪酸が含まれているため、心臓血管の健康と脳機能を改善することを目的とした栄養補助食品の候補となっています .
抗炎症および治療薬
キシメニック酸は、抗炎症作用の可能性があり、治療薬の開発において注目されています。 炎症反応を調節する役割から、関節炎、乾癬、その他の炎症性疾患などの治療への応用が期待されます .
ヘアケア製品
ヘアケアでは、キシメニック酸はコンディショニング効果が評価されています。これは、ヘアコンディショナーやトリートメントに使用され、乾燥を防ぎ、毛髪組織を改善し、輝きを高めます。 この酸は毛髪タンパク質に結合する能力があり、毛髪を強化し、毛髪軸を保護するのに役立ちます .
医薬品研究
医薬品研究では、キシメニック酸は薬物製剤における可能性が探られています。 その脂肪酸プロファイルは、特に吸収とバイオアベイラビリティを強化する必要がある親油性薬物のための薬物送達システムにおける可能性のある用途を示唆しています .
工業用途
キシメニック酸の独自の化学的性質は、工業用途においても注目されています。 その長鎖構造は、バイオプラスチック、潤滑油、および再生可能な長鎖脂肪酸の供給源が有利となるその他の材料の製造に利用できます .
作用機序
Ximenic acid, also known as cis-17-hexacosenoic acid, is a long-chain acetylenic fatty acid . It has been discovered in the fruit kernels of three species of South American plants in the genus Ximenia . This compound has been of interest due to its anti-inflammatory activity .
Target of Action
The primary target of ximenic acid is cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions.
Mode of Action
Ximenic acid interacts with its target, COX-1, by selectively inhibiting its expression . This inhibition leads to a decrease in the production of prostaglandins, thereby reducing inflammation.
Biochemical Pathways
The action of ximenic acid affects the arachidonic acid pathway . By inhibiting COX-1, ximenic acid reduces the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and other processes mediated by these lipid compounds .
Result of Action
The inhibition of COX-1 by ximenic acid leads to a decrease in the production of prostaglandins. This results in reduced inflammation, which can be beneficial in conditions where inflammation is a key factor . In addition, studies have shown that ximenic acid may inhibit the growth of HepG2 cells, a human hepatoma cell line .
生化学分析
Biochemical Properties
Ximenic acid plays a significant role in biochemical reactions, particularly due to its anti-inflammatory and anti-cancer properties . It interacts with several enzymes and proteins, including cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . Ximenic acid inhibits the activity of COX-1, leading to a reduction in the production of pro-inflammatory mediators . Additionally, it affects the expression of angiogenesis-associated genes, such as vascular endothelial growth factor B and vascular endothelial growth factor C . These interactions highlight the potential of ximenic acid in modulating inflammatory responses and inhibiting cancer cell proliferation .
Cellular Effects
Ximenic acid has been shown to exert various effects on different types of cells and cellular processes. In HepG2 human hepatoma cells, ximenic acid induces cell cycle arrest and promotes apoptosis . It inhibits the transition from the G1 phase to the S phase by downregulating the expression of cyclin D3 and cyclin E1 . Furthermore, ximenic acid suppresses the expression of the anti-apoptotic protein silent information regulator T1 (SIRT1), leading to increased apoptosis . These effects on cell signaling pathways and gene expression underscore the potential of ximenic acid as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of ximenic acid involves its interaction with various biomolecules and enzymes. Ximenic acid selectively inhibits the expression of cyclooxygenase-1 (COX-1) without affecting cyclooxygenase-2 (COX-2) . This selective inhibition leads to a decrease in the production of pro-inflammatory mediators, such as thromboxane B2 and leukotriene B4 . Additionally, ximenic acid downregulates the expression of angiogenesis-associated genes, including vascular endothelial growth factor B and vascular endothelial growth factor C . These molecular interactions contribute to the anti-inflammatory and anti-cancer properties of ximenic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ximenic acid have been observed to change over time. Studies have shown that ximenic acid remains stable under standard laboratory conditions . Its long-term effects on cellular function have been studied in both in vitro and in vivo settings . In HepG2 cells, prolonged exposure to ximenic acid leads to sustained inhibition of cyclooxygenase-1 (COX-1) expression and continued suppression of angiogenesis-associated genes . These findings suggest that ximenic acid maintains its biochemical activity over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of ximenic acid vary with different dosages in animal models. In studies involving mice, ximenic acid has been shown to regulate fatty acid metabolism in the liver and brain . At higher doses, ximenic acid significantly reduces the levels of n-9 fatty acids and docosahexaenoic acid in the liver . Excessive doses of ximenic acid may lead to adverse effects, such as liver toxicity and disruption of normal metabolic processes . These findings highlight the importance of determining the optimal dosage of ximenic acid for therapeutic use .
Metabolic Pathways
Ximenic acid is involved in several metabolic pathways, particularly those related to fatty acid metabolism . It interacts with enzymes such as stearoyl-CoA desaturase and fatty acid desaturase 2, which play crucial roles in lipid metabolism . Ximenic acid has been shown to downregulate the expression of these enzymes, leading to alterations in metabolic flux and changes in metabolite levels . These interactions suggest that ximenic acid may have a significant impact on overall metabolic processes .
Transport and Distribution
Within cells and tissues, ximenic acid is transported and distributed through interactions with various transporters and binding proteins . It is primarily localized in the lipid-rich regions of cells, such as the endoplasmic reticulum and lipid droplets . The distribution of ximenic acid within these compartments affects its localization and accumulation, influencing its biochemical activity . These findings provide insights into the mechanisms by which ximenic acid is transported and distributed within biological systems .
Subcellular Localization
Ximenic acid is predominantly localized in the lipid-rich regions of cells, including the endoplasmic reticulum and lipid droplets . This subcellular localization is facilitated by targeting signals and post-translational modifications that direct ximenic acid to specific compartments . The localization of ximenic acid within these regions is crucial for its activity and function, as it allows for interactions with key enzymes and biomolecules involved in lipid metabolism . These findings highlight the importance of subcellular localization in determining the biochemical properties of ximenic acid .
特性
IUPAC Name |
(Z)-hexacos-17-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h9-10H,2-8,11-25H2,1H3,(H,27,28)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIDQEBURXNDKG-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025800 | |
| Record name | Ximenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66274-43-9 | |
| Record name | (17Z)-17-Hexacosenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66274-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ximenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066274439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ximenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XIMENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42346MM00R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where is cis-17-hexacosenoic acid naturally found?
A1: cis-17-Hexacosenoic acid, also known as ximenic acid, is a fatty acid found in the kernel oils of certain plants. One notable source is the fruit kernels of Ximenia species, particularly three South African species. [] These oils contain a significant amount of ximenic acid, along with other fatty acids like oleic acid and triacontenoic acid.
Q2: Are there any known plant sources particularly rich in cis-17-hexacosenoic acid?
A3: Yes, Tropaeolum speciosum seeds are particularly rich in cis-17-hexacosenoic acid. [] This suggests that this plant species could be a potential source for the extraction and further study of this specific fatty acid.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


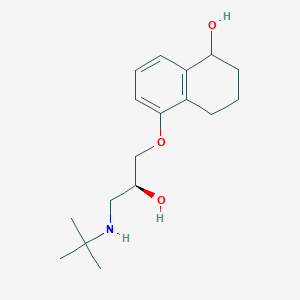

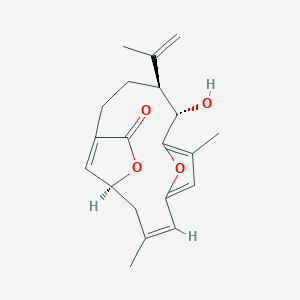
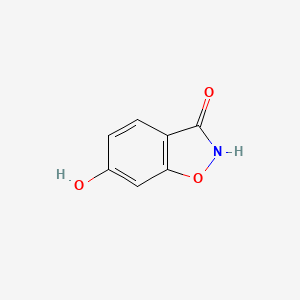

![8-Methoxy-2-methyl-1,3,4,9a,10,10a,11a,11b-octahydro-2H-1,5-methano[1]benzofuro[3,2-e]oxireno[h]isoquinolin-10-ol](/img/structure/B1230937.png)
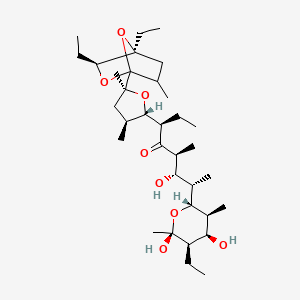

![2-[(2E)-3-phenylprop-2-enamido]acetate](/img/structure/B1230940.png)
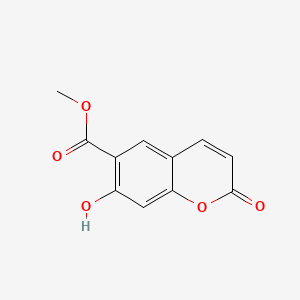
![(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B1230948.png)
![methyl 5-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1230949.png)
![2-[(4E)-4-[(1-ethyl-2,5-dimethylpyrrol-3-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1230951.png)
![1,2-Diphenyl-1-[4-[2-(dimethylamino) ethoxy]-phenyl] butane-4-OL](/img/structure/B1230952.png)
